molecular formula C17H18Cl2N2O4S B3757873 ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3757873
M. Wt: 417.3 g/mol
InChI Key: ZPOMOANFWKWJLR-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The compound also contains an ester functional group, which is often found in fats and oils . The presence of the dichlorophenoxy group suggests that this compound may have herbicidal properties, as this group is found in many herbicides .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable thiazole derivative with a dichlorophenoxybutanoic acid derivative . This could potentially be achieved through a condensation reaction, although the exact conditions would depend on the specific reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered thiazole ring, with the various substituents attached to it . The dichlorophenoxy group would likely cause the molecule to be polar, and the compound as a whole would likely exhibit some degree of aromaticity due to the thiazole ring .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the ester group could be hydrolyzed under acidic or basic conditions to yield an alcohol and a carboxylic acid . The compound could also potentially undergo electrophilic aromatic substitution reactions at the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it fairly non-polar and therefore soluble in organic solvents . The compound’s melting and boiling points would likely be relatively high due to the presence of the aromatic ring .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is indeed a herbicide, it may act by mimicking plant hormones and disrupting normal plant growth .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially focus on exploring its properties and uses further. For example, if it does have herbicidal properties, studies could be conducted to determine its effectiveness and environmental impact .

Properties

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-3-24-16(23)15-10(2)20-17(26-15)21-14(22)5-4-8-25-13-7-6-11(18)9-12(13)19/h6-7,9H,3-5,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMOANFWKWJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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